molecular formula C6H12O3 B104313 Ethyl (S)-3-hydroxybutyrate CAS No. 56816-01-4

Ethyl (S)-3-hydroxybutyrate

Cat. No. B104313
CAS RN: 56816-01-4
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-3-hydroxybutyrate is a compound that is part of the aroma of certain fruits like kiwi and serves as a precursor for the synthesis of various pharmaceuticals. It can be produced through biotransformation processes using microorganisms such as Saccharomyces cerevisiae and is also synthesized chemically through various methods .

Synthesis Analysis

The synthesis of ethyl (S)-3-hydroxybutyrate can be achieved through different pathways. One method involves the microbial reduction of ethyl acetoacetate using bakers' yeast or the fungus Geotrichum candidum, which yields higher optical purity and better yields compared to traditional methods . Another approach is the stereoselective synthesis using a microfluidic chip reactor, where ethyl (R)-4-chloro-3-hydroxybutyrate is produced as an intermediate through asymmetric hydrogenation of ethyl 4-chloro-acetoacetate . Additionally, the compound can be prepared from 3-hydroxybutyric acid and ethanol using dehydration techniques with paratoluenesulfonic acid as a catalyst .

Molecular Structure Analysis

The molecular structure of ethyl (S)-3-hydroxybutyrate is crucial for its reactivity and properties. The stereoselectivity of the synthesis is highly dependent on the molecular structure of the reactants and the catalysts used. For instance, the use of (R)-Ru-BINAP and (S)-Ru-BINAP catalytic complexes in the microfluidic chip reactor plays a significant role in achieving high enantioselectivity . The molecular structure also influences the activation energies required for the synthesis, as seen in the comparison of different solvent systems .

Chemical Reactions Analysis

Ethyl (S)-3-hydroxybutyrate can undergo various chemical reactions, including esterification, reduction, and dehydration. The preparation of chiral drug intermediates through kinetic resolution reactions catalyzed by esterases/lipases is an example of its reactivity, where the enantiomers of ethyl 3-hydroxybutyrate are separated to produce optically pure compounds . The synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-(-)-epichlorohydrin also involves multiple reaction steps, including ring-opening, alcoholysis, and protection/deprotection of functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (S)-3-hydroxybutyrate are influenced by its molecular structure and the conditions under which it is synthesized. For example, the presence of ionic liquids in the solvent system can significantly affect the activation energy and the enantioselectivity of the synthesis process . The compound's solubility, boiling point, and stability are also important for its application in the synthesis of pharmaceuticals and may be tailored by modifying the reaction conditions, such as temperature and solvent choice .

Scientific Research Applications

  • Stereoselective Synthesis : Ethyl (S)-3-hydroxybutyrate is used in the stereoselective synthesis of optical isomers, which are critical for pharmaceutical production. A study by Kluson et al. (2019) demonstrates the use of microfluidic chip reactors for synthesizing ethyl (R)-4-chloro-3-hydroxybutyrate, a key intermediate in the production of valuable pharmaceuticals like L-carnitine (Kluson et al., 2019).

  • Microbial Reduction : Wipf et al. (1983) achieved higher yields and optical purity in the production of (S)-ethyl 3-hydroxybutyrate from ethyl acetoacetate using baker's yeast. This microbial reduction approach offers an alternative to traditional chemical synthesis (Wipf et al., 1983).

  • Biocatalysis in Drug Intermediates : Wang et al. (2018) explored the use of microbial esterases for the generation of optically pure ethyl (S)-3-hydroxybutyrate, an important intermediate in chiral drug synthesis. Their study highlights the environmental friendliness and efficiency of this enzymatic method (Wang et al., 2018).

  • Dehydration Synthesis : A method for preparing ethyl 3-hydroxybutyrate through dehydration of 3-hydroxybutyric acid and ethanol, employing paratoluenesulfonic acid as a catalyst, was studied by Xia Shu-qiancal (2003). This process improved the productivity of ethyl 3-hydroxybutyrate (Xia Shu-qiancal, 2003).

  • In Biorefinery Concepts : Hirschmann et al. (2018) discussed the potential of integrating the anaerobic production process of ethyl (S)-3-hydroxybutyrate into biorefinery concepts. Their study demonstrates the viability of producing this compound under anaerobic conditions using Saccharomyces cerevisiae (Hirschmann et al., 2018).

Safety And Hazards

The safety and hazards associated with esters also depend on their specific structure. Some esters are relatively safe to handle, while others can be hazardous. For example, some esters can be irritants, and many are flammable .

Future Directions

The future directions of research into esters could involve developing new synthesis methods, exploring new reactions, and finding new applications for esters in various industries .

properties

IUPAC Name

ethyl (3S)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSUIQOIVADKIM-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031807
Record name Ethyl (S)-3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (S)-3-hydroxybutyrate

CAS RN

56816-01-4
Record name (+)-Ethyl 3-hydroxybutyrate
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Record name Ethyl (S)-3-hydroxybutyrate
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Record name Ethyl (S)-3-hydroxybutyrate
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Synthesis routes and methods I

Procedure details

Under a nitrogen gas atmosphere, 0.0096 g (7.3×10-6 mol) of [RuI(p-Cymene)((+)-SO3Na-BINAP)]I, 0.1164 g (7.8×10-4 mol) of NaI, 1 ml (7.5×10-3 mol) of ethyl acetoacetate, and 1.5 ml of water were charged in a 100 milli-liter autoclave. After displacing the inside atmosphere of the autoclave with a hydrogen gas, the autoclave was pressed at a hydrogen pressure of 50 kg/cm2 and the mixture was stirred for 40 hours at 65° C. After the reaction was over, the hydrogen gas was removed, and after added thereto 100 ml of water and 100 ml of ether, the ether extraction was carried out. The ether extract was recovered, dried with anhydrous sodium sulfate, and further ether was distilled off to provide 0.62 g (percent yield 63%) of ethyl 3-hydroxybutyrate. By the analysis of gas chromatography (PEG-HT), the conversion ratio was determined to be 99%.
[Compound]
Name
[RuI(p-Cymene)((+)-SO3Na-BINAP)]I
Quantity
0.0096 g
Type
reactant
Reaction Step One
Name
Quantity
0.1164 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
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1.5 mL
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Synthesis routes and methods II

Procedure details

The same procedure of Example 5 is repeated with the only differences that 1.95 g of ethyl 3-oxo-butyrate were weighed and dissolved in MeOH/H2O 19/1 (v/v) and the catalyst of Example 15 was utilized. At the end of the reaction, the ethyl 3-hydroxybutyrate resulted to be equal to 91%, while the ethyl 3-dimetoxybutyrate resulted equal to 9%. The stereoinduction was >99% in favour of the antipode (S).
Quantity
1.95 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
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4 mL
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Name
PHA
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Quantity
10.5 mg
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (S)-3-hydroxybutyrate
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Citations

For This Compound
175
Citations
Y Wang, Y Zhang, Y Hu - Applied biochemistry and biotechnology, 2016 - Springer
One novel microbial esterase PHE21 was cloned from the genome of Pseudomonas oryzihabitans HUP022 identified from the deep sea of the Western Pacific. PHE21 was …
Number of citations: 12 link.springer.com
R Hirschmann, N Borodkin, F Baganz… - Chemical Engineering …, 2018 - discovery.ucl.ac.uk
Ethyl (S)-3-hydroxybutyrate ((S)-E3HB) is naturally found as part of kiwi fruit aroma and is an important precursor for the production of several pharmaceuticals. (S)-E3HB can be …
Number of citations: 5 discovery.ucl.ac.uk
J Huang, Y Xu, Y Zhang, A Sun, Y Hu - World Journal of Microbiology and …, 2018 - Springer
One novel protease sin3406-1 was identified from Streptomyces niveus SCSIO 3406, which was isolated from the deep sea of the South China Sea, and heterologously expressed in E. …
Number of citations: 3 link.springer.com
AJ Carnell, R Head, D Bassett, M Schneider - Tetrahedron: Asymmetry, 2004 - Elsevier
A three step method for the large scale preparation of enantiomerically pure ethyl (S)-3-hydroxybutyrate is reported starting from the commercial biopolymer poly[(R)-hydroxybutyrate]. …
Number of citations: 17 www.sciencedirect.com
Y Wang, Y Xu, Y Zhang, A Sun, Y Hu - Chirality, 2018 - Wiley Online Library
The two enantiomers of ethyl 3‐hydroxybutyrate are important intermediates for the synthesis of a great variety of valuable chiral drugs. The preparation of chiral drug intermediates …
Number of citations: 9 onlinelibrary.wiley.com
LY Jayasinghe, D Kodituwakku… - Bulletin of the …, 1994 - journal.csj.jp
The reduction of ethyl acetoacetate to ethyl (S)-3-hydroxybutyrate, mediated by freeze-dried yeast, proceeds in good yield (53—58%) and with high enantioselectivity (>96%ee) in a …
Number of citations: 42 www.journal.csj.jp
KL Fow, LCH Poon, ST Sim, GK Chuah… - Engineering in Life …, 2008 - Wiley Online Library
The moderate enantioselectivity of wild form baker's yeast can be considerably increased either by using continuous feeding to maintain a low substrate concentration throughout the …
Number of citations: 12 onlinelibrary.wiley.com
M Bertau - Biocatalysis and Biotransformation, 2002 - Taylor & Francis
Saccharomyces cerevisiae (baker's yeast) reduces ethyl 4-chloro-acetoacetate enantioselectively to ( R )- or ( S )-ethyl 4-chloro-3-hydroxybutyrate depending on the reaction conditions …
Number of citations: 25 www.tandfonline.com
G Jörg, T Hémery, M Bertau - Biocatalysis and Biotransformation, 2005 - Taylor & Francis
The whole-cell biotransformation of the β-keto ester ethyl 2-chloro-acetoacetate to ethyl (2R,3S)-2-chloro-3-hydroxybutyrate with Saccharomyces cerevisiae was investigated. Due to the …
Number of citations: 6 www.tandfonline.com
M Bayer, H Günther, H Simon - Archives of microbiology, 1995 - Springer
An NADH-dependent (S)-specific 3-oxobutyryl-CoA reductase from Clostridium tyrobutyricum was purified 15-fold with a yield of 46%. It was homogeneous by gel electrophoresis after …
Number of citations: 2 link.springer.com

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